molecular formula C10H9BrO3 B6201904 methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate CAS No. 2092670-06-7

methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate

カタログ番号 B6201904
CAS番号: 2092670-06-7
分子量: 257.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate” is a compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate” could be in the development of new therapeutic agents.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with methyl chloroformate.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Sodium hydroxide", "Methyl chloroformate", "Diethyl ether", "Ice" ], "Reaction": [ "Dissolve 2,3-dihydro-1-benzofuran in diethyl ether and cool the solution to 0°C.", "Add bromine dropwise to the solution with stirring until the solution turns yellow.", "Add sodium hydroxide to the solution to neutralize the excess bromine.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 7-bromo-2,3-dihydro-1-benzofuran.", "Dissolve 7-bromo-2,3-dihydro-1-benzofuran in dry dichloromethane.", "Add methyl chloroformate to the solution and stir for 2 hours at room temperature.", "Quench the reaction with ice and extract the product with dichloromethane.", "Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate." ] }

CAS番号

2092670-06-7

分子式

C10H9BrO3

分子量

257.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。